1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole
Overview
Description
1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C22H17ClN2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole, also known as 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, has been found to exhibit significant effects on both allergic asthma and allergic itching . The primary targets of this compound are H1 receptors , which are known to play a crucial role in allergic reactions .
Mode of Action
This compound interacts with H1 receptors, which are often involved in allergic reactions. It acts as an antagonist, having a higher affinity to H1 receptors than histamine . This means that it can bind to these receptors and block them, preventing histamine from attaching and triggering an allergic response .
Biochemical Pathways
This is because the blocking of these receptors prevents histamine, a compound that plays a key role in allergic reactions, from binding to them and triggering an immune response .
Pharmacokinetics
The compound’s potent anti-allergic effects suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is a reduction in allergic reactions. By blocking H1 receptors, the compound prevents histamine from triggering an immune response, thereby reducing symptoms of allergies such as itching and inflammation .
Biochemical Analysis
Biochemical Properties
1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole has been shown to exhibit significant effects on both allergic asthma and allergic itching . This suggests that it interacts with certain enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
The cellular effects of 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole are not yet fully understood. Given its observed effects on allergic reactions, it is likely that it influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole vary with different dosages in animal models. Specific details on threshold effects, as well as any toxic or adverse effects at high doses, are not yet available .
Metabolic Pathways
It is likely that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-diphenylmethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-13-11-20(12-14-21)22(25-16-15-24-17-25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLHAFFGFCSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517375 | |
Record name | 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23593-71-7 | |
Record name | 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((4-CHLOROPHENYL)DIPHENYLMETHYL)-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWC2DU38NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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